molecular formula C12H3Cl5O B3066138 1,3,6,7,8-Pentachlorodibenzofuran CAS No. 70648-21-4

1,3,6,7,8-Pentachlorodibenzofuran

Cat. No. B3066138
CAS RN: 70648-21-4
M. Wt: 340.4 g/mol
InChI Key: FRLMQDUYUJIHCZ-UHFFFAOYSA-N
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Description

1,3,6,7,8-Pentachlorodibenzofuran is a type of polychlorinated dibenzofurans (PCDD/F), which are toxic environmental contaminants . They are not manufactured commercially but are undesired byproducts during the manufacture of various compounds or combustion mechanisms .


Synthesis Analysis

The synthesis of this compound is not typically performed due to its toxicity. It is usually formed as a byproduct in various industrial processes such as waste incineration, fires or accidents from polychlorinated biphenyl (PCB)-filled transformers and capacitors, and high-temperature industrial processes like copper smelting and electrical arc furnaces .


Molecular Structure Analysis

The molecular formula of this compound is C12H3Cl5O, with an average mass of 340.417 Da .

Scientific Research Applications

Toxicity and Carcinogenicity Studies

1,3,6,7,8-Pentachlorodibenzofuran (PCDF) has been a subject of extensive research due to its environmental persistence and potential health effects. Studies have explored its toxicological profile, particularly in terms of its carcinogenic potential and the mechanisms underlying its toxicity. For instance, Nishizumi (1991) found that oral administration of PCDF led to the formation of cholangiohepatoma and osteosarcoma in rats, suggesting a tumorigenic potency via oral administration (Nishizumi, 1991). Similarly, Yoshihara et al. (1981) reported that PCDFs, including this compound, induced hepatic enzymes in rats, correlating with their acute toxicity (Yoshihara et al., 1981).

Mechanism of Action

1,3,6,7,8-Pentachlorodibenzofuran can act as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates, leading to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Safety and Hazards

1,3,6,7,8-Pentachlorodibenzofuran is considered hazardous. Exposure can occur through inhalation and contact with the skin. It’s toxic and can cause severe injury or death. Contact with molten substance may cause severe burns to skin and eyes .

Future Directions

Future research could focus on reevaluating the toxic equivalency factor (TEF) value of 1,3,6,7,8-Pentachlorodibenzofuran. Recent studies suggest that the current TEF value may be too high . Additionally, more research is needed to understand the health risks posed by persistent chemicals like this compound .

properties

IUPAC Name

1,3,6,7,8-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-4-1-6(14)9-5-3-7(15)10(16)11(17)12(5)18-8(9)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLMQDUYUJIHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(C(=C(C=C23)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220936
Record name 1,3,6,7,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70648-21-4
Record name 1,3,6,7,8-Pentachlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70648-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6,7,8-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6,7,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,6,7,8-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/479RK92V34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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